

# AL 8810 isopropyl ester chemical structure and properties

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Compound of Interest

Compound Name: AL 8810 isopropyl ester

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# AL 8810 Isopropyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] As a lipid-soluble prodrug, it readily penetrates biological membranes and is subsequently hydrolyzed to its active form, AL 8810 acid.[3][4] This compound has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the FP receptor in various biological systems. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of AL 8810 isopropyl ester, including experimental methodologies and an examination of its interaction with the FP receptor signaling pathway.

# **Chemical Structure and Properties**

AL 8810 is a synthetic analog of prostaglandin F2 $\alpha$  (PGF2 $\alpha$ ) characterized by two key structural modifications: a fluorine atom at the 11 $\beta$  position and a 2,3-dihydro-1H-inden-2-yl group at the 15-position.[2] The isopropyl esterification of the carboxylic acid group enhances its lipophilicity, facilitating its use in experimental models.[3]



Chemical Name:  $9\alpha,15R$ -dihydroxy- $11\beta$ -fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]

Image of the chemical structure of AL 8810 isopropyl ester:

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# **Physicochemical Properties**

A summary of the key physicochemical properties of **AL 8810 isopropyl ester** is presented in the table below.

Property	Value	Reference(s)	
Molecular Formula	C27H37FO4	[1][4]	
Molecular Weight	444.6 g/mol	[1]	
CAS Number	208114-93-6	[1][4]	
Appearance	Crystalline solid	[1]	
Solubility	≤25 mg/mL in ethanol, 25 mg/mL in DMSO, 25 mg/mL in dimethyl formamide	[1]	
Storage	Store at -20°C	[1]	

# **Pharmacological Properties**

AL 8810 is a selective antagonist at the FP receptor, exhibiting weak partial agonist activity at higher concentrations.[1][2] Its antagonist properties have been well-characterized in various in



vitro systems, most notably in A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, both of which endogenously express the FP receptor.[2]

# **In Vitro Pharmacology**

The pharmacological parameters of the active form, AL 8810 acid, are summarized in the following table.

Parameter	Cell Line	Value	Reference(s)
EC50 (Agonist Potency)	A7r5	261 ± 44 nM	[2]
3T3	186 ± 63 nM	[2]	
Emax (Intrinsic Activity)	A7r5	19% (relative to cloprostenol)	[2]
3T3	23% (relative to cloprostenol)	[2]	
pA2 (Antagonist Potency)	A7r5	6.68 ± 0.23	[2]
3T3	6.34 ± 0.09	[2]	
Ki (Antagonist Potency)	A7r5	426 ± 63 nM (against 100 nM fluprostenol)	[2]

AL 8810 demonstrates high selectivity for the FP receptor, showing no significant inhibitory activity at other prostanoid receptors such as DP, EP2, EP4, and TP, even at concentrations up to  $10 \, \mu M.[1][2]$ 

# **Mechanism of Action and Signaling Pathway**

The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the



release of intracellular calcium stores.[6] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[6]

AL 8810, as a competitive antagonist, binds to the FP receptor and prevents the binding of endogenous agonists like PGF2 $\alpha$ , thereby inhibiting this signaling cascade.[2]



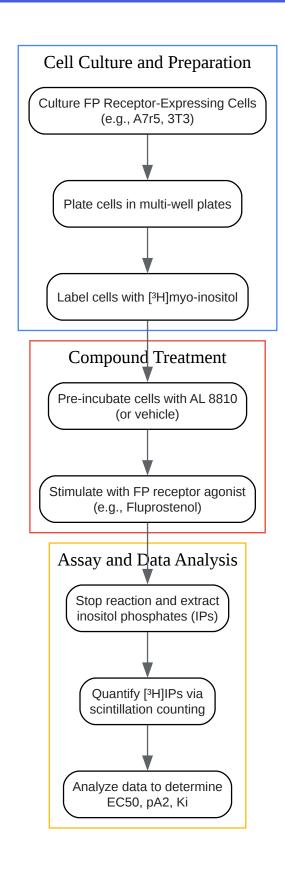
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FP Receptor Signaling Pathway

# Experimental Protocols General Workflow for Assessing FP Receptor Antagonism

The following diagram illustrates a typical experimental workflow for characterizing the antagonist properties of a compound like AL 8810 at the FP receptor.





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Workflow for FP Receptor Antagonism Assay



# Detailed Methodology: Phospholipase C Activity Assay (Phosphoinositide Turnover)

This protocol is based on the methods generally employed for characterizing FP receptor antagonists like AL 8810.[2]

#### 1. Cell Culture and Plating:

- A7r5 or Swiss 3T3 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.

#### 2. Radiolabeling:

- The growth medium is replaced with a medium containing [3H]myo-inositol (e.g., 1 μCi/mL).
- Cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

#### 3. Assay Procedure:

- The labeling medium is removed, and the cells are washed with a buffer (e.g., HEPESbuffered saline).
- A buffer containing LiCl (e.g., 10 mM) is added to the cells and incubated for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Cells are pre-incubated with varying concentrations of AL 8810 (or vehicle control) for a defined period (e.g., 15-30 minutes).
- The FP receptor agonist (e.g., fluprostenol) is then added to stimulate phosphoinositide turnover, and the incubation continues for a specific duration (e.g., 30-60 minutes).

#### 4. Extraction and Quantification of Inositol Phosphates:

- The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid).
- The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography (e.g., Dowex columns).
- The eluted [3H]inositol phosphates are quantified using liquid scintillation counting.

#### 5. Data Analysis:



- The amount of radioactivity is used to determine the concentration of inositol phosphates produced.
- Dose-response curves are generated to calculate agonist potency (EC50) and efficacy (Emax).
- In the presence of the antagonist, the shift in the agonist dose-response curve is used to determine the antagonist potency (pA2 or Ki) using Schild analysis.[7]

# Synthesis of AL 8810 Isopropyl Ester

While a detailed, step-by-step synthesis protocol for **AL 8810 isopropyl ester** is not publicly available due to its proprietary nature, the general synthetic strategy for prostaglandin analogs is well-established and is likely based on the Corey synthesis. This approach typically involves the construction of a key intermediate, the Corey lactone, which contains the stereochemically defined cyclopentane core of the prostaglandin.

The synthesis would then involve the following key transformations:

- Introduction of the α-chain: This is typically achieved via a Wittig or Horner-Wadsworth-Emmons reaction to install the seven-carbon carboxylic acid-containing side chain.
- Introduction of the ω-chain: This involves the addition of the side chain containing the 2,3-dihydro-1H-inden-2-yl moiety. This is a more complex step and would likely involve a nucleophilic addition to a carbonyl group on the cyclopentane ring, followed by stereoselective reduction.
- Fluorination: The introduction of the fluorine atom at the 11β position is a challenging step and would likely involve specialized fluorinating reagents.
- Esterification: The final step would be the esterification of the carboxylic acid to form the isopropyl ester.

## Conclusion

AL 8810 isopropyl ester is a critical tool for researchers in the field of prostanoid pharmacology. Its high potency and selectivity for the FP receptor allow for the precise investigation of the roles of this receptor in health and disease. This guide has provided a comprehensive overview of its chemical and pharmacological properties, the signaling pathway



it modulates, and the experimental approaches used for its characterization. This information will be valuable for scientists and professionals in drug development and related fields.

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